molecular formula C15H17N7 B2456380 4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine CAS No. 2380071-83-8

4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine

Cat. No. B2456380
CAS RN: 2380071-83-8
M. Wt: 295.35
InChI Key: YGECHEPBGTZZAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrazolopyrazine derivative and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine is not fully understood. However, it has been reported to act as an inhibitor of various enzymes, including DNA gyrase and topoisomerase II. It has also been reported to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and viruses. It has also been reported to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been studied for its potential use as a fluorescent probe.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine in lab experiments is its potential use as a building block for the synthesis of other compounds. It has also been reported to have antimicrobial, antitumor, and antiviral activities. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of 4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine. One direction is the further investigation of its potential use as a fluorescent probe. Another direction is the study of its potential use in drug discovery, particularly for the treatment of cancer and viral infections. Additionally, the synthesis of new derivatives of this compound could be explored to enhance its biological activity and solubility.

Synthesis Methods

The synthesis of 4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine has been reported using various methods, including the reaction of 6-methyl-4-pyrimidinamine with 1,4-dichloro-5,8-dinitropyrazolo[1,5-a]pyrazine in the presence of a base. Another method involves the reaction of 6-methyl-4-pyrimidinamine with 4-(4-aminopiperazin-1-yl)pyrazolo[1,5-a]pyrazine in the presence of a catalyst.

Scientific Research Applications

4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound has been reported to have antimicrobial, antitumor, and antiviral activities. It has also been studied for its potential use as a fluorescent probe and as a building block for the synthesis of other compounds.

properties

IUPAC Name

4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7/c1-12-10-14(18-11-17-12)20-6-8-21(9-7-20)15-13-2-3-19-22(13)5-4-16-15/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGECHEPBGTZZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C3=NC=CN4C3=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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